Muraglitazar

Catalog No.
S536458
CAS No.
331741-94-7
M.F
C29H28N2O7
M. Wt
516.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muraglitazar

CAS Number

331741-94-7

Product Name

Muraglitazar

IUPAC Name

2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid

Molecular Formula

C29H28N2O7

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33)

InChI Key

IRLWJILLXJGJTD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BMS 298585, BMS-298585, BMS298585, muraglitazar, N-((4-methoxyphenoxy)carbonyl)-N-((4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)phenyl)methyl)glycine, Pargluva

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

The exact mass of the compound Muraglitazar is 516.1897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Muraglitazar (CAS: 331741-94-7) is a non-thiazolidinedione, oxybenzylglycine-derived dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. In procurement and laboratory workflows, it is primarily sourced as a high-potency reference standard for metabolic syndrome modeling and as a definitive positive control for cardiovascular toxicology screening. Unlike early-generation single-target glitazones, muraglitazar offers simultaneous, balanced activation of both receptor subtypes. For processability and formulation, the compound demonstrates excellent handling characteristics, featuring a maximum DMSO solubility of approximately 128.8 mg/mL and established compatibility with standard in vivo vehicle systems (e.g., DMSO/PEG300/Tween-80/Saline). This ensures high reproducibility and precise dosing in complex murine metabolic regimens .

Generic substitution of muraglitazar with selective PPAR agonists (such as rosiglitazone or fenofibrate) or alternative dual agonists fundamentally compromises assay integrity. Selective single-target agonists cannot replicate the synergistic transcriptional and post-transcriptional modulation unique to muraglitazar, such as its dual-pathway suppression of iNOS in macrophage models[1]. Furthermore, substituting muraglitazar with other early dual agonists like ragaglitazar introduces significant potency mismatches; muraglitazar is approximately 10-fold more potent at the human PPARα receptor[2]. For procurement managers and toxicologists, muraglitazar is uniquely required as a positive control for glitazar-induced cardiovascular liability, a specific phenotypic response (elevated relative risk of major adverse cardiovascular events) that cannot be accurately benchmarked using alternative in-class substitutes like pioglitazone [3].

Receptor Transactivation Potency vs. Alternative Dual Agonists

In cell-based transcriptional transactivation assays, muraglitazar demonstrates superior potency at both target receptors compared to the alternative dual agonist ragaglitazar. Muraglitazar achieves an EC50 of 0.32 μM at human PPARα and 0.11 μM at human PPARγ, whereas ragaglitazar requires significantly higher concentrations to achieve transactivation [1].

Evidence DimensionHuman PPARα and PPARγ transactivation (EC50)
Target Compound DataPPARα EC50 = 0.32 μM; PPARγ EC50 = 0.11 μM
Comparator Or BaselineRagaglitazar (PPARα EC50 = 3.2 μM; PPARγ EC50 = 0.57 μM)
Quantified DifferenceMuraglitazar is 10-fold more potent at PPARα and ~5-fold more potent at PPARγ.
ConditionsFull-length human PPAR reporter gene transactivation assay.

The higher potency allows researchers to use lower compound concentrations, minimizing solvent-induced cytotoxicity and off-target effects in sensitive cell-based metabolic assays.

Formulation Processability for High-Concentration In Vivo Dosing

Muraglitazar exhibits highly favorable solubility profiles for laboratory formulation, achieving up to 128.8 mg/mL in pure DMSO. When prepared for in vivo administration, a multi-component vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) yields a clear, stable working solution at concentrations ≥ 3.3 mg/mL . This contrasts with many highly lipophilic PPAR ligands that require purely oil-based suspensions which can suffer from precipitation and variable absorption.

Evidence DimensionWorking solution stability and concentration
Target Compound DataClear solution at ≥ 3.3 mg/mL (DMSO/PEG300/Tween-80/Saline vehicle)
Comparator Or BaselineStandard lipophilic glitazones (often restricted to oil suspensions or low-concentration aqueous suspensions)
Quantified DifferenceAchieves stable ≥ 3.3 mg/mL aqueous-compatible formulation without precipitation.
ConditionsStandard laboratory formulation protocols with sonication.

Ensures precise, reproducible systemic exposure in rodent metabolic models, reducing cohort variability linked to poor compound absorption.

Benchmark Utility as a Cardiovascular Toxicity Positive Control

Due to its clinical history, muraglitazar is the definitive reference standard for modeling glitazar-induced cardiovascular toxicity. In clinical meta-analyses, muraglitazar was associated with a composite incidence of death, major adverse cardiovascular events, and congestive heart failure of 2.11%, compared to 0.81% for controls (pioglitazone or placebo) [1]. This yields a Relative Risk (RR) of 2.62, establishing a robust, quantifiable baseline for cardiotoxicity[1].

Evidence DimensionIncidence of composite cardiovascular events (Death, MI, Stroke, CHF)
Target Compound Data2.11% incidence (Relative Risk = 2.62)
Comparator Or BaselinePioglitazone / Placebo controls (0.81% incidence)
Quantified Difference2.6-fold increased risk of major cardiovascular events.
ConditionsClinical meta-analysis of Phase 2/3 trials in Type 2 Diabetes patients.

Procurement of muraglitazar is essential for toxicology labs needing a validated positive control to screen out cardiotoxic liabilities in novel pan-PPAR pipeline candidates.

Dual-Pathway iNOS Suppression vs. Single-Target Agonists

Muraglitazar provides comprehensive suppression of inflammatory pathways that single-target agonists cannot match. In LPS-activated macrophages, the PPARγ agonist GW1929 only inhibits the transcriptional component of iNOS expression, while the PPARα agonist fenofibrate only inhibits the post-transcriptional component. Muraglitazar effectively inhibits both components simultaneously, resulting in a superior, dose-dependent reduction in NO production [1].

Evidence DimensionMechanism of iNOS mRNA and protein expression inhibition
Target Compound DataInhibits both transcriptional and post-transcriptional iNOS components
Comparator Or BaselineGW1929 (transcriptional only) and Fenofibrate (post-transcriptional only)
Quantified DifferenceDual-component suppression vs. single-component suppression.
ConditionsLPS-activated J774 macrophages evaluated at 6 hours post-stimulation.

Eliminates the need to procure and co-formulate two separate selective agonists when studying complete PPAR-mediated anti-inflammatory responses in vitro.

Positive Control in Cardiovascular Safety Pharmacology

Directly following from its established cardiovascular liability profile (RR = 2.62 for MACE/CHF), muraglitazar is the optimal positive control for in vivo and in vitro toxicology screens. It is specifically procured to benchmark the cardiotoxic mechanisms (such as SIRT1-PGC1α axis suppression) of novel dual or pan-PPAR agonists during preclinical drug development [1].

Reference Standard in Dual PPARα/γ Metabolic Modeling

Due to its high transactivation potency (EC50 of 0.32 μM and 0.11 μM for α and γ, respectively) and excellent aqueous-compatible processability, muraglitazar is the preferred reference compound for studies in db/db mice or high-fat diet rodent models. It is used to establish baseline efficacy for simultaneous glucose and triglyceride normalization [2].

Single-Agent Tool for Macrophage Inflammation Assays

Because it inhibits both transcriptional and post-transcriptional iNOS pathways—unlike selective agonists like fenofibrate or rosiglitazone—muraglitazar is procured as a single-agent chemical probe to study complete PPAR-mediated inflammatory suppression in LPS-activated macrophage models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

516.18965124 Da

Monoisotopic Mass

516.18965124 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1MKM70WQI

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Muraglitazar causes an increase in HDL-C levels, and a decrease in total cholesterol, apolipoprotein B, triglycerides and HbA1c. This agent is associated with an increased risk of adverse cardiovascular events and heart failure.

Mechanism of Action

Muraglitazar is one of the dual peroxisome proliferator-activated receptor (PPAR) agonists. It interacts with both PPAR alpha and gamma receptors. Working through the PPAR gamma receptor, muraglitazar has very potent insulin-sensitizing effects on liver and muscle to lower the blood sugar levels. working through the PPAR alpha receptor, muraglitazar is very potent in terms of lowering the triglycerides and raising the HDL [high-density lipoprotein] cholesterol and converting small dense LDL [low-density lipoprotein] particles to larger, more buoyant particles, so it promotes a very good lipid profile from the standpoint of prevention of atherosclerosis.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

331741-94-7

Metabolism Metabolites

Muraglitazar has known human metabolites that include N-((4-Hydroxyphenyl)methyl)-N-((4-methoxyphenoxy)carbonyl)glycine, O-Demethyl muraglitazar, 9-Hydroxy muraglitazar, 12-Hydroxy muraglitazar, and 17-Hydroxy muraglitazar.

Wikipedia

Muraglitazar

Dates

Last modified: 08-15-2023
1: Pathirana C, Rusowicz A, Suda R, Swaminathan S, Palaniswamy V. Identification of by-products in support of process development of Muraglitazar. Magn Reson Chem. 2016 Feb 17. doi: 10.1002/mrc.4412. [Epub ahead of print] PubMed PMID: 26891263.

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